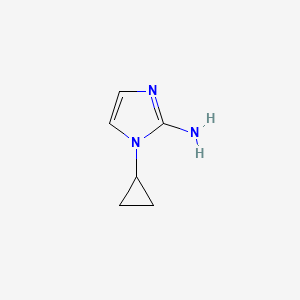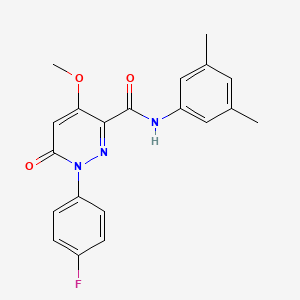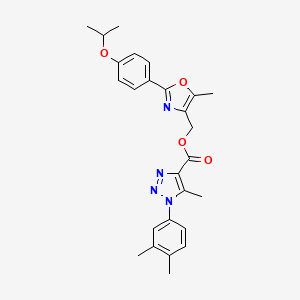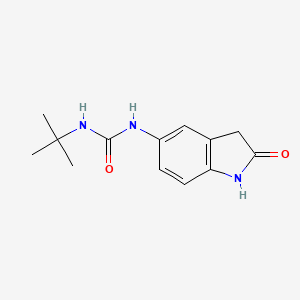![molecular formula C22H21N3S2 B2829510 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 845660-38-0](/img/structure/B2829510.png)
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicine. It is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potential antitumor agents . They have also been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves a multi-step sequence. Key steps in the synthesis process include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed in various studies. The crystal structure analysis of representative compounds, along with hydrogen bonding patterns and molecular arrangement present within the molecule, has been described .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines . They have also been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase .Scientific Research Applications
Chemical Structure and Properties
- The study of molecules like 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine often involves understanding their chemical structure, including the dihedral angles and conformations of their fused rings, as these aspects can significantly influence their chemical reactivity and interactions with biological targets. For example, in a related compound, the fused rings of the thieno[3,2-d]pyrimidine group form specific dihedral angles, indicating the molecule's planar structure, which may be relevant for binding interactions in biological systems (Wen-Jing Li et al., 2007).
Synthetic Pathways
- The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multiple steps and intermediates, offering a wide range of possibilities for chemical modifications and the generation of novel compounds with potentially interesting biological activities. For instance, novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized, showcasing the versatility of synthetic strategies in creating diverse derivatives with significant biological activities (H. Hafez et al., 2017).
Biological Activities
- Compounds containing the thieno[2,3-d]pyrimidine moiety are of interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various substituents can enhance these activities, making these compounds valuable in the development of new therapeutic agents. For example, a study on thienopyrimidine derivatives highlighted their significant antimicrobial and anti-inflammatory activities, suggesting the potential of these compounds in medicinal chemistry (M. Tolba et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S2/c1-2-5-16(6-3-1)13-17-8-10-25(11-9-17)21-20-18(19-7-4-12-26-19)14-27-22(20)24-15-23-21/h1-7,12,14-15,17H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHNVAXQSKGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)




![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)

![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)